REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:6])[CH2:3][C:4]#[N:5].[CH2:7]([O:9][CH:10](OCC)OCC)[CH3:8].C(OC(=O)C)(=O)C>>[C:2]([C:3](=[CH:10][O:9][CH2:7][CH3:8])[C:4]#[N:5])(=[O:1])[CH3:6]
|
Name
|
|
Quantity
|
4.94 g
|
Type
|
reactant
|
Smiles
|
O=C(CC#N)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
ADDITION
|
Details
|
hexanes were added
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
FILTRATION
|
Details
|
The resultant mixture was filtered
|
Type
|
WASH
|
Details
|
the solids washed with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C(C#N)=COCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:6])[CH2:3][C:4]#[N:5].[CH2:7]([O:9][CH:10](OCC)OCC)[CH3:8].C(OC(=O)C)(=O)C>>[C:2]([C:3](=[CH:10][O:9][CH2:7][CH3:8])[C:4]#[N:5])(=[O:1])[CH3:6]
|
Name
|
|
Quantity
|
4.94 g
|
Type
|
reactant
|
Smiles
|
O=C(CC#N)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
ADDITION
|
Details
|
hexanes were added
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
FILTRATION
|
Details
|
The resultant mixture was filtered
|
Type
|
WASH
|
Details
|
the solids washed with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C(C#N)=COCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |